(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

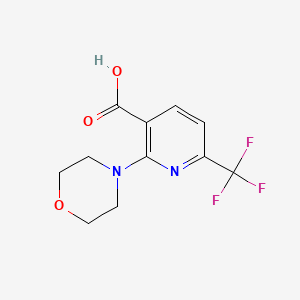

(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one is a useful research compound. Its molecular formula is C48H31N3O13 and its molecular weight is 857.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Aminophenoxazinones

Aminophenoxazinones, a family of compounds with structural similarities to the specified chemical, are known for their diverse pharmacological activities. These compounds, including derivatives like Phx-1 and Phx-3, have been extensively studied for their anticancer properties against various cancer types, including gastric, colon cancer, glioblastoma, and melanoma. Besides anticancer activity, aminophenoxazinones exhibit antibacterial, antifungal, antiviral, and antiparasitic properties. These findings suggest a high potential for aminophenoxazinones as drugs, attributed to their activity levels and minimal adverse effects (J. G. Zorrilla et al., 2021).

Therapeutic Potential of Phenolic Compounds

Phenolic compounds, including tyrosol and hydroxytyrosol, found in olives, olive oil, and wine, have demonstrated significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Despite limited studies specifically in dentistry, the potential for these compounds in various clinical applications has been recognized. Their anti-inflammatory and antioxidant activities make them suitable for consideration in broader therapeutic contexts, including possibly related structures like the compound (Adriano Costa Ramos et al., 2020).

Environmental Applications and Degradation Studies

The study on the degradation of acetaminophen by advanced oxidation processes provides insights into how similar complex organic compounds might behave in environmental contexts. This research outlines the mechanisms, by-products, and biotoxicity of degradation processes, which could be relevant for understanding the environmental fate of related phenolic and aminophenoxazinone compounds (Mohammad Qutob et al., 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one involves the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid, followed by the reaction of the resulting product with 2-aminophenol and 2-nitrobenzaldehyde. The final product is obtained by reduction of the nitro group and cyclization of the resulting amine with phthalic anhydride.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid", "2-aminophenol", "2-nitrobenzaldehyde", "phthalic anhydride", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid in the presence of a suitable condensing agent to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 2-aminophenol and 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired product.", "Step 3: Reduction of the nitro group in the product using a suitable reducing agent.", "Step 4: Cyclization of the resulting amine with phthalic anhydride in the presence of a suitable catalyst to form the final product." ] } | |

CAS-Nummer |

33869-21-5 |

Molekularformel |

C48H31N3O13 |

Molekulargewicht |

857.8 g/mol |

IUPAC-Name |

7-amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one;2,8-bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one |

InChI |

InChI=1S/C24H16N2O6.C24H15NO7/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30;26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,27-30H,25H2;1-10,26-30H |

InChI-Schlüssel |

WHXFEYGFHRCTLU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-methylbutyl)-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)

![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)

![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)

![(3Z)-1-benzyl-3-({[(thiophen-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631247.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2631250.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)